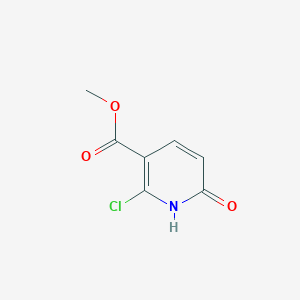
2-Cloro-6-hidroxini-coatinato de metilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-chloro-6-hydroxynicotinate is a chemical compound that belongs to the class of nicotinic acid derivatives. It is characterized by its white crystalline powder form, which is soluble in organic solvents and has a melting point of 120-122°C. This compound has garnered significant attention due to its potential therapeutic and industrial applications.
Aplicaciones Científicas De Investigación
Methyl 2-chloro-6-hydroxynicotinate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mecanismo De Acción
Target of Action
The primary target of Methyl 2-chloro-6-hydroxynicotinate is the enzyme 6-Hydroxynicotinate 3-monooxygenase (NicC) . This enzyme is a Group A FAD-dependent monooxygenase involved in the degradation of nicotinic acid by aerobic bacteria .
Mode of Action
Methyl 2-chloro-6-hydroxynicotinate interacts with its target, NicC, to undergo a decarboxylative hydroxylation . This process involves the conversion of 6-hydroxynicotinic acid (6-HNA) to 2,5-dihydroxypyridine (2,5-DHP) with the concomitant oxidation of NADH . The reaction mechanism is proposed to be an electrophilic aromatic substitution reaction .
Biochemical Pathways
The action of Methyl 2-chloro-6-hydroxynicotinate affects the biochemical pathway of nicotinic acid degradation by aerobic bacteria . The decarboxylative hydroxylation of 6-HNA to 2,5-DHP is a key step in this pathway . This process is facilitated by the NicC enzyme and results in the oxidation of NADH .
Pharmacokinetics
Its molecular weight is 18758 g/mol , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The result of Methyl 2-chloro-6-hydroxynicotinate’s action is the production of 2,5-DHP from 6-HNA, a critical step in the degradation of nicotinic acid by aerobic bacteria . This process also results in the oxidation of NADH .
Action Environment
The action of Methyl 2-chloro-6-hydroxynicotinate is influenced by environmental factors such as the presence of oxygen, as the degradation of nicotinic acid it facilitates is carried out by aerobic bacteria . The enzyme NicC, its primary target, is FAD-dependent, indicating that the availability of FAD may also influence its action
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-chloro-6-hydroxynicotinate typically involves the chlorination of 6-hydroxynicotinic acid followed by esterification with methanol. The reaction conditions often include the use of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) under reflux conditions. The esterification step is usually catalyzed by an acid such as sulfuric acid (H2SO4) or hydrochloric acid (HCl).
Industrial Production Methods: In an industrial setting, the production of Methyl 2-chloro-6-hydroxynicotinate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2-chloro-6-hydroxynicotinate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or ammonia (NH3) under basic conditions.
Major Products:
Oxidation: Formation of 2-chloro-6-oxonicotinic acid.
Reduction: Formation of 2-chloro-6-aminonicotinate.
Substitution: Formation of various substituted nicotinates depending on the nucleophile used.
Comparación Con Compuestos Similares
Methyl nicotinate: A methyl ester of niacin used to treat muscle and joint pain.
2-chloro-6-hydroxynicotinic acid: A precursor in the synthesis of Methyl 2-chloro-6-hydroxynicotinate.
6-hydroxynicotinic acid: Another nicotinic acid derivative with similar properties.
Uniqueness: Methyl 2-chloro-6-hydroxynicotinate stands out due to its unique combination of a chloro and hydroxyl group on the nicotinic acid backbone. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Propiedades
IUPAC Name |
methyl 2-chloro-6-oxo-1H-pyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c1-12-7(11)4-2-3-5(10)9-6(4)8/h2-3H,1H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZQFWBKMHDTZNM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(NC(=O)C=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
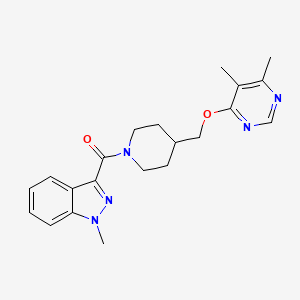
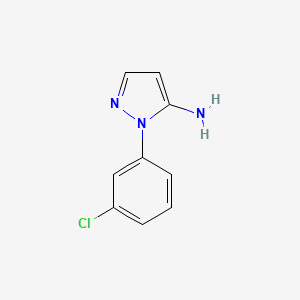
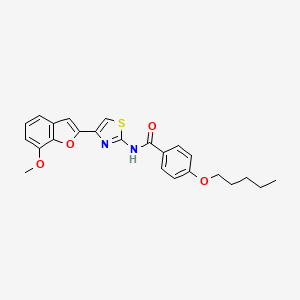
![1-[(4-fluorophenyl)methyl]-N-(4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2365272.png)
![4-Bromo-2-{[(4-iodophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2365274.png)
![2-chloro-6-fluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2365277.png)
![4-tert-butyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B2365281.png)
![[7-(carboxymethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetic acid](/img/structure/B2365282.png)
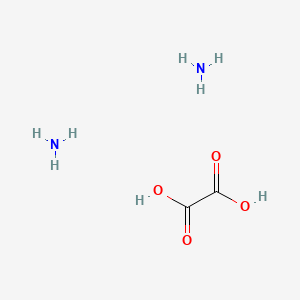
![3-methoxy-N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzamide](/img/structure/B2365284.png)
![5-(4-hydroxy-3,5-dimethoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2365285.png)
![3-methoxy-1-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2365289.png)
![benzyl 2-[9-(2,4-dimethylphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate](/img/structure/B2365291.png)
![5-((2-(azepan-1-yl)-2-oxoethyl)thio)-7-(2-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2365292.png)
